

# Peroxynitrous Acid (ONOOH): A Technical Guide on pKa and Stability at Physiological pH

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## Compound of Interest

Compound Name: Peroxynitrate ion

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## Introduction

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO<sup>-</sup>), are potent reactive nitrogen species (RNS) deeply implicated in a vast array of physiological and pathological processes.<sup>[1]</sup> Formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and superoxide (O<sub>2</sub>•<sup>-</sup>), peroxynitrite is a short-lived yet highly reactive molecule capable of inducing significant oxidative and nitrosative stress.<sup>[1]</sup> Its dual capacity as a powerful oxidant and a nitrating agent underpins its complex biological effects, which range from signaling molecule to cytotoxic agent.<sup>[1]</sup> This technical guide provides a comprehensive overview of the core chemical properties of peroxynitrous acid, with a focus on its pKa and stability at physiological pH, detailed experimental protocols for its study, and visualizations of its interactions with key cellular signaling pathways.

## Core Chemical and Physical Properties

Peroxynitrous acid is a weak acid with a pKa of approximately 6.8.<sup>[1][2]</sup> This means that at physiological pH (around 7.4), it exists predominantly as the peroxynitrite anion (ONOO<sup>-</sup>).<sup>[1][3][4][5]</sup> However, the protonated form, peroxynitrous acid, is considered the more reactive species in many of its reactions.<sup>[1]</sup>

## Formation and Decomposition

In biological systems, peroxynitrous acid is primarily formed through the reaction of nitric oxide and superoxide radicals.[1] Once formed, it is unstable and undergoes two main decomposition pathways: isomerization to nitrate ( $\text{NO}_3^-$ ) and homolytic cleavage of the O-O bond to generate hydroxyl ( $\bullet\text{OH}$ ) and nitrogen dioxide ( $\bullet\text{NO}_2$ ) radicals.[1][6][7] The homolysis pathway is a significant source of highly reactive radicals that can subsequently modify a wide range of biomolecules.[1] At physiological pH, the half-life of peroxynitrous acid is very short, on the order of milliseconds.[1][8]

## Spectroscopic Properties

The peroxynitrite anion has a characteristic UV-Vis absorption spectrum with a maximum absorbance at 302 nm in alkaline solutions ( $\text{pH} > 12$ ).[1] This property is crucial for its quantification.[1]

## Quantitative Data

The reactivity of peroxynitrous acid is highly dependent on pH, temperature, and the presence of other reactants.[1] The following table summarizes key quantitative data regarding its stability and reaction rates.

Parameter	Value	Conditions	Reference
pKa	~6.8	37 °C	[3][5][8][9]
6.5 to 6.8	Not specified	[6]	
6.7	I = 0.2 M	[10]	
Half-life ( $t_{1/2}$ )	~10 ms	Physiological pH	[8]
Isomerization Rate Constant (k)	1.2 s <sup>-1</sup>	Not specified	[2]
1.11 ± 0.01 s <sup>-1</sup>	25 °C, I = 0.2 M, phosphate buffer	[10][11]	
Molar Extinction Coefficient ( $\epsilon$ ) of ONOO <sup>-</sup>	1670 M <sup>-1</sup> cm <sup>-1</sup>	at 302 nm in 0.1 M NaOH	[1]

## Experimental Protocols

### Protocol 1: Synthesis of Peroxynitrite

This protocol describes the synthesis of a peroxynitrite stock solution.

#### Materials:

- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Hydrochloric acid ( $\text{HCl}$ )
- Sodium hydroxide ( $\text{NaOH}$ )
- Manganese dioxide ( $\text{MnO}_2$ )
- Ice bath

#### Procedure:

- Prepare a solution of 0.6 M  $\text{NaNO}_2$ .
- Prepare a solution of 0.7 M  $\text{HCl}$  and 0.6 M  $\text{H}_2\text{O}_2$ .
- Cool both solutions in an ice bath with constant stirring.
- Slowly add the acidic  $\text{H}_2\text{O}_2$  solution to the  $\text{NaNO}_2$  solution while vigorously stirring.
- Almost simultaneously, add a solution of 3 M  $\text{NaOH}$  to the mixture to quench the reaction and stabilize the peroxynitrite (a yellow solution will form).[\[1\]](#)
- To remove unreacted  $\text{H}_2\text{O}_2$ , add a small amount of  $\text{MnO}_2$  (approximately 0.1 g/mL) and stir for about 15 minutes, or until gas evolution ceases.[\[1\]](#)
- Filter the solution under a vacuum to remove the  $\text{MnO}_2$ .[\[1\]](#)
- Divide the resulting peroxynitrite solution into small aliquots and store them at  $-20^\circ\text{C}$ .[\[1\]](#)

Quantification: The concentration of the peroxynitrite stock solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient of  $1670 \text{ M}^{-1} \text{ cm}^{-1}$ .<sup>[1]</sup>

## Protocol 2: Stopped-Flow Spectrophotometry for Kinetic Analysis

Stopped-flow spectrophotometry is a rapid-mixing technique used to study the kinetics of fast reactions, such as those involving peroxynitrite.<sup>[1]</sup>

### Experimental Setup:

- A stopped-flow spectrophotometer equipped with a UV-Vis detector.
- Two drive syringes, one containing the peroxynitrite solution and the other containing the reactant of interest in a suitable buffer.
- Data acquisition system.

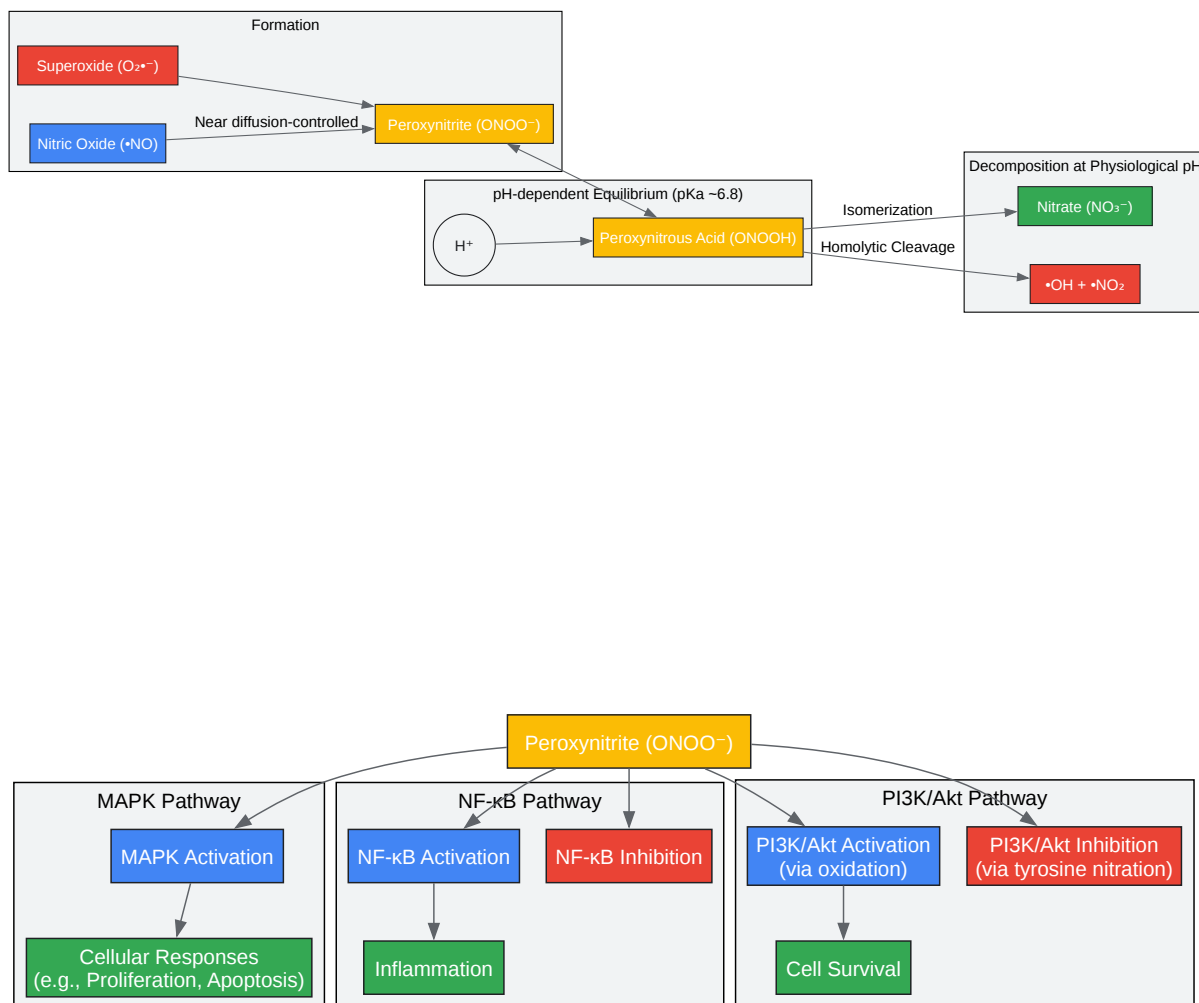
### Procedure:

- Prepare a fresh solution of peroxynitrite of known concentration in a suitable alkaline buffer (e.g., 0.1 M NaOH).
- Prepare a solution of the target molecule (e.g., an amino acid, thiol, or protein) in the desired reaction buffer (e.g., phosphate buffer at a specific pH).
- Load the peroxynitrite solution into one syringe and the reactant solution into the other.
- Initiate the stopped-flow experiment. The instrument will rapidly mix the contents of the two syringes, and the reaction will begin.
- Monitor the decay of the peroxynitrite absorbance at 302 nm over time.<sup>[1]</sup>

## Signaling Pathways and Logical Relationships

Peroxynitrous acid and its conjugate base, peroxynitrite, can modulate various cellular signaling pathways, contributing to both physiological regulation and pathological conditions.

The following diagrams, created using the DOT language, illustrate these interactions.



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